molecular formula C10H4Cl3NO2 B12893574 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile CAS No. 194923-81-4

4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No.: B12893574
CAS No.: 194923-81-4
M. Wt: 276.5 g/mol
InChI Key: WGXWVWVXLBUGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with a complex structure that includes multiple chlorine atoms and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves the chlorination of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. The process includes the following steps:

    Chlorination: The starting material, 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is chlorinated using thionyl chloride (SOCl2) under reflux conditions to form the corresponding acyl chloride.

    Cyclization: The acyl chloride is then subjected to cyclization in the presence of a suitable base to form the isobenzofuran ring structure.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts such as palladium.

    Reduction: Reducing agents like LiAlH4, solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4), solvents like acetone.

Major Products

    Substitution: Substituted derivatives with different functional groups replacing chlorine atoms.

    Reduction: Amino derivatives.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and materials.

    Biological Research: It serves as a tool compound in studies investigating the biological activity of related structures.

Mechanism of Action

The mechanism of action of 4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Citalopram: A selective serotonin reuptake inhibitor used as an antidepressant.

    Escitalopram: The S-enantiomer of citalopram, also used as an antidepressant.

    Other Isobenzofuran Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4,6,7-Trichloro-1-methyl-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and nitrile group make it a versatile intermediate for further chemical modifications.

Properties

CAS No.

194923-81-4

Molecular Formula

C10H4Cl3NO2

Molecular Weight

276.5 g/mol

IUPAC Name

4,6,7-trichloro-1-methyl-3-oxo-1H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C10H4Cl3NO2/c1-3-5-6(10(15)16-3)7(11)4(2-14)8(12)9(5)13/h3H,1H3

InChI Key

WGXWVWVXLBUGEP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C(C(=C2Cl)Cl)C#N)Cl)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.